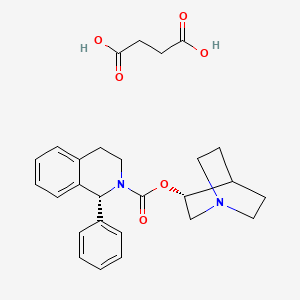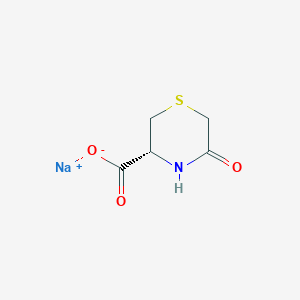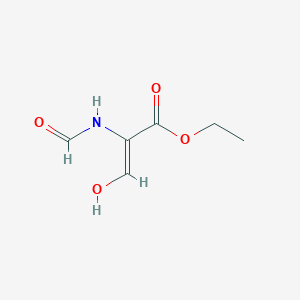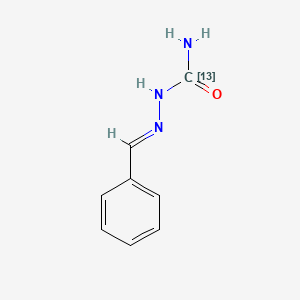
5'-Chloro-6'-oxo Simvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of simvastatin derivatives, including 5'-Chloro-6'-oxo Simvastatin, involves complex chemical reactions starting from lovastatin or directly from synthetic precursors. A notable approach involves the modification of the hexahydronaphthalene ring of simvastatin, leading to various derivatives with different properties. For instance, the synthesis of the 6α-hydroxymethyl metabolite of simvastatin showcases the innovative use of radical catalytic cycles, highlighting the intricate processes involved in simvastatin derivative synthesis (Lee et al., 1992).
Wissenschaftliche Forschungsanwendungen
Pharmacology and Clinical Use
Simvastatin, a derivative of lovastatin, is primarily recognized for its cholesterol-lowering effects by inhibiting the enzyme HMG-CoA reductase. This process not only reduces serum cholesterol but also increases the number of LDL receptors on hepatic cells, enhancing cholesterol clearance from the blood. Clinical studies have proven simvastatin's efficacy in various types of hypercholesterolemia, such as familial hypercholesterolemia and nephrotic syndrome. The addition of cholestyramine, a bile acid-binding resin, to simvastatin therapy further intensifies its LDL cholesterol-lowering effect (Mauro & MacDonald, 1991).
Potential Therapeutic Applications
Simvastatin's therapeutic potential extends beyond its lipid-lowering capabilities. It has shown promise in treating chronic lung diseases due to its anti-inflammatory, antioxidant, and muco-inhibitory properties. The possibility of delivering simvastatin through pulmonary inhalation, especially for chronic respiratory diseases characterized by inflammation and oxidative stress, is an area of significant interest. This method of administration could offer rapid onset, fewer systemic side effects, and enhanced stability (Tulbah et al., 2016).
Mechanisms in Treating Hypercholesterolemia
Simvastatin's effectiveness in lowering cholesterol levels has been well-documented. It works by decreasing cholesterol synthesis and enhancing LDL catabolism through increased LDL receptor activity. This dual action results in a substantial decrease in plasma total and LDL-cholesterol concentrations, along with moderate reductions in plasma triglycerides and a slight increase in high-density lipoprotein (HDL)-cholesterol (Todd & Goa, 1990).
Cardioprotective Effects
Large-scale studies, such as the Scandinavian Simvastatin Survival Study (4S) and the Heart Protection Study (HPS), have demonstrated simvastatin's significant cardioprotective effects. These studies highlighted its ability to reduce cardiovascular outcomes, including myocardial infarction, stroke, and the need for revascularization, with minimal adverse effects. The HPS even suggested that simvastatin's benefits extend to stroke patients, marking a notable advancement in its clinical application (Dávalos & Fisher, 2004).
Implications for Asthma Treatment
Simvastatin has been explored for its potential in treating allergic asthma. Studies have shown that simvastatin can reduce airway responsiveness and allergic inflammation by decreasing the influx of T cells through the suppression of cell adhesion molecule expression. These findings point towards the potential therapeutic application of simvastatin in managing airway diseases, although further research is required (Liu et al., 2014).
Wirkmechanismus
Target of Action
5’-Chloro-6’-oxo Simvastatin, like its parent compound Simvastatin, primarily targets the enzyme Hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver .
Mode of Action
5’-Chloro-6’-oxo Simvastatin is a prodrug that is hydrolyzed in vivo to generate an active metabolite structurally similar to HMG-CoA . This metabolite competitively inhibits HMG-CoA Reductase, thereby preventing the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This inhibition results in a decrease in intracellular cholesterol levels, triggering an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream via upregulation of LDL receptors .
Biochemical Pathways
The primary biochemical pathway affected by 5’-Chloro-6’-oxo Simvastatin is the mevalonate pathway . By inhibiting HMG-CoA Reductase, this compound disrupts the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . Additionally, the inhibition of the mevalonate pathway can lead to pleiotropic effects, such as reduced levels of amyloid beta, a key contributor to Alzheimer’s Disease .
Pharmacokinetics
Simvastatin is metabolized by CYP3A4 isoenzymes, which can lead to significant drug interactions . The absorption of statins can vary, with a range between 30% for lovastatin and 35% for pravastatin . The influence of intake at the time of administration is very important to achieve an adequate therapeutic effect .
Result of Action
The primary molecular effect of 5’-Chloro-6’-oxo Simvastatin is the reduction of cholesterol synthesis, leading to decreased levels of circulating LDL cholesterol . On a cellular level, this results in an upregulation of LDL receptors, increasing the uptake of LDL cholesterol from the bloodstream . Additionally, some of the effects of Simvastatin in proteostasis lead to reduced levels of amyloid beta, potentially offering benefits in the context of Alzheimer’s Disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5’-Chloro-6’-oxo Simvastatin. For instance, the presence of other drugs metabolized by the same CYP3A4 isoenzymes can lead to drug interactions, affecting the metabolism and efficacy of Simvastatin . Furthermore, the compound’s action can be influenced by its presence in various waters, potentially affecting non-target organisms such as Daphnia magna .
Safety and Hazards
The risk of statin-induced serious muscle injury, including rhabdomyolysis, is <0.1%, and the risk of serious hepatotoxicity is ≈0.001% . The risk of statin-induced newly diagnosed diabetes mellitus is ≈0.2% per year of treatment, depending on the underlying risk of diabetes mellitus in the population studied .
Zukünftige Richtungen
Simvastatin and its derivatives continue to be a subject of research. Future directions include further studies on the detection and characterization of Simvastatin and its metabolites in various tissues and biological samples . Additionally, the development of more effective statins with more favorable adverse effect profiles is an area of ongoing research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of '5'-Chloro-6'-oxo Simvastatin' involves the modification of the starting material Simvastatin through a series of chemical reactions to introduce a chlorine atom and an oxo group at specific positions.", "Starting Materials": [ "Simvastatin", "Thionyl chloride", "Acetic anhydride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Simvastatin is dissolved in a mixture of acetic anhydride and triethylamine.", "The reaction mixture is heated to reflux and thionyl chloride is added dropwise.", "The mixture is stirred for several hours at reflux temperature until the reaction is complete.", "The mixture is cooled and poured into ice-cold water to obtain the crude product.", "The crude product is purified by column chromatography using ethyl acetate as the eluent.", "The purified product is dissolved in methanol and treated with sodium borohydride.", "The reaction mixture is stirred for several hours at room temperature.", "The mixture is quenched with water and the pH is adjusted to basic using sodium hydroxide.", "The mixture is extracted with ethyl acetate and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography using ethyl acetate as the eluent.", "The purified product is treated with hydrochloric acid to obtain '5'-Chloro-6'-oxo Simvastatin'." ] } | |
CAS-Nummer |
134395-21-4 |
Produktname |
5'-Chloro-6'-oxo Simvastatin |
Molekularformel |
C₂₅H₃₇ClO₆ |
Molekulargewicht |
469.01 |
Synonyme |
[1S-[1α,3α,4β,7β,8β(2S*,4S*),8aβ]]-2,2-Dimethylbutanoic Acid 4-Chloro-1,2,3,4,6,7,8,8a-octahydro-3,7-dimethyl-6-oxo-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)